molecular formula C7H12O5 B13570026 Methyl 4,4-dimethoxy-2-oxobutanoate

Methyl 4,4-dimethoxy-2-oxobutanoate

Cat. No.: B13570026
M. Wt: 176.17 g/mol
InChI Key: CZVMYCZBGHPPTG-UHFFFAOYSA-N
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Description

Methyl 4,4-dimethoxy-2-oxobutanoate is a methyl ester featuring a β-ketoester backbone with two methoxy groups at the 4-position. For instance, ethyl 4,4-diethoxy-3-oxobutanoate (CAS: 10495-09-7) shares a similar β-ketoester framework but substitutes ethoxy groups for methoxy and modifies the ester moiety . Such compounds are pivotal in organic synthesis, serving as intermediates for pharmaceuticals, agrochemicals, and polymers due to their reactivity and ability to undergo keto-enol tautomerism.

Properties

Molecular Formula

C7H12O5

Molecular Weight

176.17 g/mol

IUPAC Name

methyl 4,4-dimethoxy-2-oxobutanoate

InChI

InChI=1S/C7H12O5/c1-10-6(11-2)4-5(8)7(9)12-3/h6H,4H2,1-3H3

InChI Key

CZVMYCZBGHPPTG-UHFFFAOYSA-N

Canonical SMILES

COC(CC(=O)C(=O)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4,4-dimethoxy-2-oxobutanoate can be synthesized through the electrochemical ring-opening of furan-2-carboxylic acid in the presence of methanol, using a graphite electrode . This method involves the use of specific reaction conditions to achieve the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the electrochemical synthesis method mentioned above can be scaled up for industrial applications. The use of methanol and graphite electrodes in an electrochemical setup provides a feasible route for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,4-dimethoxy-2-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the methoxy groups.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4,4-dimethoxy-2-oxobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4,4-dimethoxy-2-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products through enzymatic reactions. The presence of the keto and methoxy groups allows it to participate in a range of chemical transformations, influencing its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds are structurally related to methyl 4,4-dimethoxy-2-oxobutanoate, differing primarily in substituents and ester groups:

Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents Similarity Score
Methyl 2-methoxy-3-oxobutanoate 81114-96-7 C₆H₁₀O₄ 146.14 2-methoxy, 3-oxo 0.79
Ethyl 4,4-diethoxy-3-oxobutanoate 10495-09-7 C₁₀H₁₈O₅ 218.25 4,4-diethoxy, 3-oxo 0.75
Ethyl 4,4-diethoxy-2-methyl-3-oxobutanoate 24132-51-2 C₁₁H₂₀O₅ 232.28 4,4-diethoxy, 2-methyl, 3-oxo N/A
Methyl-4-chloro-4,4'-oxobutanoate Not Provided Not Provided Not Provided 4-chloro, 4'-oxo N/A

Key Observations:

  • Substituent Position: The placement of methoxy/ethoxy groups significantly impacts reactivity. For example, methyl 2-methoxy-3-oxobutanoate (2-position methoxy) exhibits distinct tautomeric behavior compared to 4,4-dimethoxy derivatives, altering its nucleophilicity .
  • Ester Group Variation: Ethyl esters (e.g., ethyl 4,4-diethoxy-3-oxobutanoate) generally exhibit lower volatility and higher hydrophobicity than methyl esters due to longer alkyl chains .
  • Halogen Substitution: Methyl-4-chloro-4,4'-oxobutanoate () introduces a chloro group, enhancing electrophilicity at the 4-position and enabling nucleophilic substitution reactions, unlike the methoxy variants .

Physical and Chemical Properties

Data from methyl ester analogs () and related compounds suggest the following trends:

Property This compound (Inferred) Ethyl 4,4-diethoxy-3-oxobutanoate Methyl 2-methoxy-3-oxobutanoate
Boiling Point (°C) ~180–200 (estimated) 215–220 160–170
Solubility in Water Moderate (polar solvents) Low (prefers organic solvents) High (due to shorter chain)
Stability Stable under anhydrous conditions Hydrolysis-prone (ethoxy groups) Sensitive to base-catalyzed degradation

Notes:

  • Ethyl 4,4-diethoxy-3-oxobutanoate’s ethoxy groups increase steric hindrance, reducing hydrolysis rates compared to methoxy analogs but requiring harsher conditions for deprotection .
  • Methyl 2-methoxy-3-oxobutanoate’s lower molecular weight (146.14 g/mol) enhances volatility, making it suitable for gas chromatography applications .

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